molecular formula C14H14FNO2 B4433670 N-(2-fluorobenzyl)-2,5-dimethyl-3-furamide

N-(2-fluorobenzyl)-2,5-dimethyl-3-furamide

Cat. No. B4433670
M. Wt: 247.26 g/mol
InChI Key: IKMTUUASUATUGV-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-2,5-dimethyl-3-furamide is a chemical compound with the molecular formula C10H12FN and a molecular weight of 165.21 g/mol . It falls within the category of organic compounds and exhibits interesting properties that warrant further investigation.


Molecular Structure Analysis

The molecular structure of N-(2-fluorobenzyl)-2,5-dimethyl-3-furamide consists of a furan ring (3-furamide) attached to a 2,5-dimethyl group and a 2-fluorobenzyl moiety. The fluorine atom is directly bonded to the benzene ring, and the overall structure exhibits steric and electronic effects that influence its properties .


Physical And Chemical Properties Analysis

  • Melting Point : Predicted to be approximately 28.88°C .
  • Boiling Point : Estimated to be around 231.3°C at 760 mmHg .
  • Density : Predicted to be approximately 1.1 g/cm³ .
  • Refractive Index : Expected value at n20D = 1.54 .

Safety and Hazards

As with any chemical compound, safety precautions are crucial. Researchers handling N-(2-fluorobenzyl)-2,5-dimethyl-3-furamide should adhere to standard laboratory practices, including proper protective equipment, ventilation, and waste disposal. Consult the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c1-9-7-12(10(2)18-9)14(17)16-8-11-5-3-4-6-13(11)15/h3-7H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMTUUASUATUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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